9H-xanthene-9-carbonitrile

Photophysics Xanthene Dyes UV-Vis Spectroscopy

9H-Xanthene-9-carbonitrile (9-cyanoxanthene) is a tricyclic heterocycle consisting of a xanthene core with a nitrile group at the C-9 position. It is characterized as needle-like crystals with a melting point of 99–100 °C and a molecular weight of 207.23 g/mol.

Molecular Formula C14H9NO
Molecular Weight 207.23 g/mol
CAS No. 85554-24-1
Cat. No. B8812244
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9H-xanthene-9-carbonitrile
CAS85554-24-1
Molecular FormulaC14H9NO
Molecular Weight207.23 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C#N
InChIInChI=1S/C14H9NO/c15-9-12-10-5-1-3-7-13(10)16-14-8-4-2-6-11(12)14/h1-8,12H
InChIKeyATOQLGNDBZUHKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9H-Xanthene-9-Carbonitrile (CAS 85554-24-1): Core Properties for Procurement Specification


9H-Xanthene-9-carbonitrile (9-cyanoxanthene) is a tricyclic heterocycle consisting of a xanthene core with a nitrile group at the C-9 position. It is characterized as needle-like crystals with a melting point of 99–100 °C and a molecular weight of 207.23 g/mol . The compound serves as a critical intermediate in the synthesis of the anticholinergic drug propantheline bromide [1] and has established applications as a building block for organic light-emitting diodes (OLEDs) and organic photonic materials . The electron-withdrawing nitrile group imparts distinct electronic properties that differentiate it from other 9-substituted xanthenes.

Why 9H-Xanthene-9-Carbonitrile Cannot Be Replaced by General 9-Substituted Xanthenes


The electronic nature of the 9-position substituent fundamentally alters the core properties of the xanthene scaffold. A 9-H or 9-alkyl group fails to provide the strong electron-withdrawing resonance and inductive effects that the nitrile imposes. As demonstrated by Bordwell and Hughes, the cyano group stabilizes the xanthenyl anion to an exceptionally greater degree (ΔpKa ~13 units) compared to the parent xanthene, resulting in dramatically different reactivity and optical behavior [1]. Similarly, the 1993 Tetrahedron Letters study established that the cyano group induces a ~100 nm bathochromic shift relative to the 9-H analogue, a property critical for optoelectronic applications [2]. Substituting with a carboxylate, sulfonyl, or aryl group leads to steric hindrance and significantly reduced carbanion reactivity, compromising synthetic utility in nucleophilic reactions [1].

Quantitative Differentiation Evidence for 9H-Xanthene-9-Carbonitrile vs. Analogs


100 nm Bathochromic Shift vs. 9-Hydrogen Xanthene in Absorption Spectra

The introduction of the nitrile group at the C-9 position results in a large bathochromic shift of approximately 100 nm compared to the 9-hydrogen analogue [1]. This dramatic red-shift is essential for tuning fluorophores into the visible or near-infrared region for biological imaging and optoelectronic applications, a property not achievable with a hydrogen or alkyl substituent at the same position.

Photophysics Xanthene Dyes UV-Vis Spectroscopy

Superior Carbanion Stabilization: 13 pKa Unit Acidity Enhancement Over Parent Xanthene

In DMSO at 25 °C, 9H-xanthene-9-carbonitrile exhibits an equilibrium acidity (pKa ≈ 16.7) that is approximately 13.3 pKa units lower than that of the parent 9-H-xanthene (pKa ≈ 30.0) [1]. This represents a profound acidifying effect unique to the cyano group. For context, other 9-substituents such as PhS (pKa 22.5) and CO₂Me (pKa 18.1) produce significantly smaller acidifications, making the nitrile vastly more effective for generating stable carbanion intermediates.

Physical Organic Chemistry Carbanion Stability pKa in DMSO

Highest Reactivity Among 9-Substituted Xanthenyl Carbanions in SN2 Reactions

The 9-cyano-xanthenyl anion shows the highest relative reactivity (r = 1.7) towards benzyl chloride by an SN2 mechanism compared to other 9-substituted xanthenyl anions [1]. The relative reactivity sequence is: CN (1.7) > PhS (0.65) > CO₂R (-0.12) > SO₂R (-0.66) > Ar (-0.82), highlighting the minimal steric demand and strong electronic stabilization provided exclusively by the cyano group. The positive r value for CN combined with the sterically demanding core underscores its unique electronic character in nucleophilic displacement reactions.

Carbanion Reactivity SN2 Mechanism Steric Effects

Validated Pharmaceutical Intermediate for Propantheline Bromide Synthesis

9H-Xanthene-9-carbonitrile is the direct chemical precursor to xanthene-9-carboxylic acid, the essential intermediate for the FDA-recognized active pharmaceutical ingredient propantheline bromide [1]. The established industrial process involves hydrolysis of the nitrile under controlled alkaline conditions to yield the carboxylic acid [1]. Alternative routes starting from xanthene or xanthone require additional reduction and oxidation steps, making the nitrile pathway the most atom-economical and widely adopted method in patent literature.

Pharmaceutical Synthesis API Intermediate Anticholinergic

Differentiated Application Scenarios for 9H-Xanthene-9-Carbonitrile


Design of Red-Shifted Fluorescent Probes and Dyes

Based on the approximately 100 nm bathochromic shift compared to the 9-H analogue, researchers developing long-wavelength fluorescent sensors, near-infrared dyes, or two-photon probes should select the 9-cyano derivative as the core scaffold. The substantial red-shift is critical for biological imaging where deep tissue penetration and minimal autofluorescence are required [1].

Synthesis of Highly Stabilized Carbanion Intermediates for C-C Bond Formation

Owing to its pKa of ~16.7 in DMSO and superior reactivity (r = 1.7), this compound is the optimal choice for deprotonation/alkylation sequences where the carbanion must be generated stoichiometrically and trapped with electrophiles. The cyano group ensures both kinetic acidity and minimal steric hindrance, essential for synthesizing 9,9-disubstituted xanthenes [2].

Intermediate for FDA-Recognized Anticholinergic Active Pharmaceutical Ingredients

As the direct precursor to xanthene-9-carboxylic acid, this compound is the preferred starting material for manufacturers of propantheline bromide and related antispasmodic agents. The well-characterized hydrolysis step provides a reliable quality-controlled route to the carboxylic acid intermediate, with established impurity profiles recognized in regulatory filings .

Electron-Transporting Building Block for OLED and OLET Materials

The strong electron-withdrawing nitrile enhances electron affinity and tunes the LUMO level of xanthene-based organic semiconductors. When incorporated into OLED emitters or electron-transport layers, the 9-cyano substitution can improve charge injection and luminescence efficiency compared to 9-alkyl or 9-aryl xanthene analogues, as indicated by its reported use in organic light-emitting devices .

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